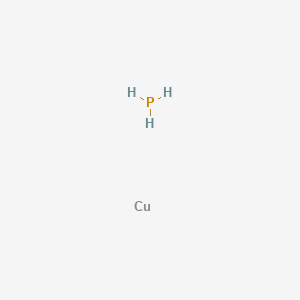

Copper--phosphane (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper-phosphane complexes represent a versatile class of compounds in coordination chemistry due to the unique electronic and geometric configurations that copper(I) ions exhibit. These complexes have been extensively studied for their structural diversity and potential applications in catalysis, materials science, and luminescence.

Synthesis Analysis

Copper-phosphane complexes are typically synthesized through ligand exchange reactions, utilizing copper(I) salts and phosphane ligands under various conditions. The synthesis routes often depend on the desired copper-phosphane structure, which can be tailored by altering the phosphane ligands and reaction conditions (Roth et al., 2007).

Molecular Structure Analysis

The molecular structures of copper-phosphane complexes can range from mononuclear entities to polynuclear assemblies. These structures are significantly influenced by the nature of the phosphane ligands and copper(I) coordination environment, often resulting in tetrahedral, trigonal planar, or distorted geometries (Kräuter & Neumüller, 1996).

Chemical Reactions and Properties

Copper-phosphane complexes engage in a variety of chemical reactions, including catalytic processes, ligand exchange, and redox reactions. Their chemical properties are dictated by the electronic properties of both copper and the phosphane ligands, which can be tuned for specific reactivities (Darensbourg et al., 2001).

Physical Properties Analysis

Physical properties such as melting points, solubility, and luminescence of copper-phosphane complexes vary widely and depend on the ligand structure and the overall molecular geometry. These properties are crucial for the application of copper-phosphane complexes in areas such as light-emitting diodes and sensors (Aslanidis et al., 2010).

Chemical Properties Analysis

The chemical behavior of copper-phosphane complexes, including their reactivity towards oxygen, solvents, and other reagents, is largely governed by the electronic configuration of the copper center and the characteristics of the phosphane ligands. These complexes can exhibit significant variations in reactivity, which is important for their catalytic and synthetic applications (Poojary et al., 1996).

Aplicaciones Científicas De Investigación

Materials Science and Cluster Formation

Copper and silver chalcogenide clusters, protected by phosphane and/or organic ligands, have been synthesized from silylated chalcogenide sources. These clusters exhibit a rich structural variety, ranging from polynuclear to nanosized molecules. Their formation is highly selective, facilitated by bulky ligand shells, which prevent collapse into solid metal chalcogen phases. These clusters bridge the gap between mononuclear complexes and binary bulk phases, showing promise in the development of advanced materials with tailored properties (Fuhr, Dehnen, & Fenske, 2013).

Catalysis

Copper--phosphane complexes have been used as catalysts in various organic transformations. For instance, a silica-supported, compact phosphane-copper complex has been employed in the conjugate reduction of α,β-unsaturated carbonyl and carboxyl compounds, demonstrating high activity and selectivity. This catalyst system is notable for its reusability without a significant loss in catalytic activity or selectivity (Kawamorita et al., 2012).

Chemical Vapor Deposition (CVD) Precursors

Phosphane copper(I) complexes have been synthesized and evaluated as precursors for the CVD deposition of copper. These precursors facilitate the deposition of copper onto substrates like TiN-coated oxidized silicon, demonstrating potential for the fabrication of thin films or nanostructures with applications in electronics and material science. The deposition conditions and the precursor's thermal stability significantly influence the morphology and structure of the deposited copper (Roth et al., 2007).

Advanced Drug Delivery Systems

Gold nanoparticles (AuNPs) have been utilized for the loading and release of copper(I)-based antitumor complexes. The hydrophilic nature of AuNPs enhances the bioavailability of copper(I) complexes, facilitating controlled drug release. This approach highlights the potential of copper--phosphane complexes in biomedical applications, particularly in the development of novel cancer therapies (Fratoddi et al., 2019).

Safety And Hazards

Copper–phosphane (1/1) should be handled with care due to its potential impact on human health and the environment . Exposure to Copper Phosphate can cause irritation to the skin and eyes. Ingestion or inhalation can lead to harmful effects, such as gastrointestinal distress and respiratory difficulties .

Direcciones Futuras

Copper-based nanomaterials have attracted significant attention due to their unique physical and chemical properties . They have been instrumental in the research and development of superconductors, rechargeable batteries, and other advanced materials . The development of cheap, stable, and efficient electrocatalysts is of extreme importance in the effort to replace noble metal electrocatalysts for use in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .

Propiedades

IUPAC Name |

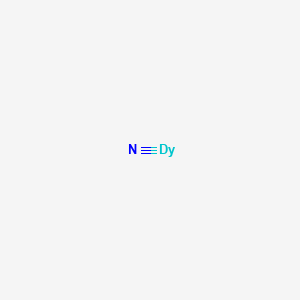

copper;phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H3P/h;1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMIKQFUEXQAQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648730 |

Source

|

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper--phosphane (1/1) | |

CAS RN |

12517-41-8 |

Source

|

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)